(S)-etodolac

COX-2 inhibition Chiral pharmacology Enantioselective activity

(S)-Etodolac is the sole pharmacologically active enantiomer responsible for COX-2 inhibition and analgesia; the (R)-enantiomer is COX-inactive and exhibits 12-fold slower clearance, making racemic mixtures unsuitable for mechanistic studies. This ≥98% pure (S)-enantiomer reference standard is indispensable for enantioselective LC-MS/MS method development (AMV), ANDA impurity profiling, and translational biomarker research requiring precise control over COX-2 pharmacology. Its well-characterized intermediate COX-2 selectivity (ratio ~5.5) also makes it the ideal benchmark comparator for novel balanced COX/LOX inhibitor screening programs.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 87249-11-4
Cat. No. B134726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-etodolac
CAS87249-11-4
Synonyms(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid;  (+)-(S)-Etodolac;  (+)-Etodolac;  (+)-Etodolic Acid;  (S)-(+)-Etodolic Acid;  RAK 592;  S-Etodolac; 
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1
InChIKeyNNYBQONXHNTVIJ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Etodolac (CAS 87249-11-4): Chiral Active Enantiomer for COX-2 Selective Research


(S)-Etodolac is the pharmacologically active S-enantiomer of the chiral NSAID etodolac [1], a preferential cyclooxygenase-2 (COX-2) inhibitor clinically administered as the racemate for rheumatoid arthritis, osteoarthritis, and postoperative pain [2]. The (S)-enantiomer accounts for the anti-inflammatory and analgesic activity, whereas the (R)-enantiomer (R-etodolac) is essentially inactive as a COX inhibitor [3].

Procurement Consideration: Why (S)-Etodolac Cannot Be Substituted by Racemic or (R)-Etodolac


Substitution of (S)-etodolac with racemic etodolac or the (R)-enantiomer is scientifically unsound due to profound enantioselective differences in pharmacology, pharmacokinetics, and safety profiles. The (R)-enantiomer is pharmacologically inactive as a COX inhibitor [1] and exhibits markedly distinct disposition kinetics—approximately 10-fold higher plasma concentrations in humans due to 12-fold slower clearance [2]. Moreover, (R)-etodolac possesses unique gastroprotective and Wnt-inhibitory properties absent in (S)-etodolac [3], confounding interpretation of biological assays. For researchers requiring precise control over COX-2 inhibition or studying enantiomer-specific mechanisms, the isolated (S)-enantiomer is indispensable.

Quantitative Differentiation of (S)-Etodolac: Comparator-Based Evidence Guide


Enantioselective Pharmacological Activity: (S)-Etodolac as Sole Active COX-2 Inhibitor

(S)-Etodolac is the sole enantiomer responsible for COX-2 inhibitory activity. In direct comparative in vitro assays, (S)-etodolac potently inhibits COX-2, whereas (R)-etodolac is inactive. In a rat adjuvant-induced arthritis model, suppression of paw swelling was observed only with (S)-etodolac [1]. This enantioselective activity underpins the therapeutic effect of racemic etodolac, with (R)-etodolac contributing no COX-mediated anti-inflammatory action [2].

COX-2 inhibition Chiral pharmacology Enantioselective activity

Human Enantioselective Pharmacokinetics: 12-Fold Higher Clearance and 3-Fold Larger Vd for (S)-Etodolac

In a two-way crossover study in healthy volunteers administered racemic etodolac (300 and 400 mg), population pharmacokinetic modeling revealed substantial enantioselective differences. Total clearance (CL) for (S)-etodolac was 26.8 L/h compared to 2.21 L/h for (R)-etodolac, representing a 12-fold higher clearance for the active enantiomer. Volume of distribution at steady-state (Vss) was 45.8 L for (S)-etodolac versus 14.6 L for (R)-etodolac [1]. Consequently, plasma concentrations of the inactive (R)-enantiomer are approximately 10-fold higher than those of the active (S)-enantiomer [2].

Pharmacokinetics Enantioselective disposition Clearance

COX-2 Selectivity: Etodolac Demonstrates 5.5-Fold COX-2 Preference in Human Whole Blood

Etodolac exhibits preferential COX-2 inhibition with modest selectivity. In the physiologically relevant human whole blood assay, IC50 values are 12 µM for COX-1 and 2.2 µM for COX-2, yielding a selectivity ratio (COX-1/COX-2) of 5.5 . This positions etodolac as a partially selective NSAID, distinct from highly selective coxibs such as celecoxib (selectivity ratio ~7.6) [1] and nonselective NSAIDs such as naproxen or ibuprofen which inhibit COX-1 and COX-2 with near-equivalent potency [2].

COX-2 selectivity NSAID Whole blood assay

Superior Gastrointestinal Safety: Etodolac Reduces Ulcer Complications by >60% vs. Naproxen

In a randomized double-blind study comparing 4 weeks of etodolac, naproxen, and placebo, gastric injury with etodolac was comparable to placebo and significantly less than that occurring with naproxen [1]. A historical cohort analysis reported significant upper GI complication rates of 0.24% for etodolac versus 0.78% for naproxen, representing a >60% relative risk reduction [2]. The partially selective NSAIDs meloxicam and etodolac are associated with a lower risk of ulcer-related complications and symptomatic ulcers than nonselective NSAIDs [3].

Gastrointestinal safety NSAID tolerability Ulcer risk

Cardiovascular Risk Profile: Comparable to Celecoxib in Long-Term Use

A population-based cohort study in Taiwanese adults (N=16,326) comparing long-term (≥180 days) NSAID use found no significant difference in cardiovascular event risk between etodolac and the COX-2 selective inhibitor celecoxib. Hazard ratios for acute myocardial infarction, angina, cerebrovascular attack, and transient ischemic attack were not significantly different between etodolac and celecoxib groups [1]. This contrasts with other COX-2 inhibitors such as rofecoxib and celecoxib, which in some studies show elevated cardiovascular risk relative to ibuprofen or naproxen [2].

Cardiovascular safety NSAID Pharmacoepidemiology

Analytical Grade Purity: ≥98% by HPLC with Full Characterization Data

(S)-Etodolac (CAS 87249-11-4) is commercially available with standard purity ≥98% as determined by HPLC or titration methods . Suppliers provide detailed characterization data compliant with regulatory guidelines, including NMR, HPLC, and GC batch-specific certificates of analysis . The product is suitable for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) or during commercial production of etodolac [1].

Analytical reference standard Purity specification Quality control

Optimal Research and Industrial Applications for (S)-Etodolac Based on Quantitative Differentiation


Enantioselective Pharmacokinetic and Pharmacodynamic Modeling

Use (S)-etodolac as the active enantiomer standard in LC-MS/MS method development and validation for quantifying etodolac enantiomers in biological matrices. The 12-fold higher clearance and 10-fold lower plasma concentrations of (S)-etodolac relative to (R)-etodolac [1] necessitate enantioselective analytical methods for accurate PK/PD modeling; racemic material cannot provide the required chiral resolution for these studies. Population PK models demonstrate that (S)-etodolac is the driver of COX-2 inhibition and pain reduction, making it essential for translational biomarker studies.

COX-2 Selectivity Comparator in NSAID Structure-Activity Relationship Studies

Deploy (S)-etodolac as a reference compound representing intermediate COX-2 selectivity (selectivity ratio 5.5 in human whole blood) . This profile bridges the gap between nonselective NSAIDs (ratio ~1) and highly selective coxibs (ratio >30). (S)-Etodolac serves as an ideal comparator for evaluating novel chemical entities designed to achieve a balanced COX-1/COX-2 inhibition profile, and its well-characterized selectivity provides a benchmark for interpreting in vitro COX inhibition assays.

Gastrointestinal Safety Comparator in Preclinical NSAID Toxicology

Utilize etodolac (or (S)-etodolac in mechanistic studies) as a comparator with established low GI toxicity in rodent models. Clinical data demonstrate that etodolac causes significantly less gastric injury than naproxen and is comparable to placebo [2]. In preclinical toxicology, (S)-etodolac can be used to dissect COX-2-dependent versus COX-2-independent mechanisms of gastric mucosal injury, given the known gastroprotective effects of the (R)-enantiomer [3].

Chiral Reference Standard for Pharmaceutical Quality Control and ANDA Filings

Procure (S)-etodolac (CAS 87249-11-4) as a USP/EP-traceable reference standard for analytical method development, method validation (AMV), and quality control applications in ANDA submissions. With purity ≥98% and comprehensive characterization data (NMR, HPLC, GC) , this compound meets regulatory requirements for impurity profiling and chiral purity assessment during etodolac manufacturing. It is specifically indicated for use in analytical method validation and commercial production quality control [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-etodolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.